In Vivo Anti-Retroviral Efficacy: PMEDAP Demonstrates 5-Fold Greater Potency Than PMEA in MSV Tumor Model
In a head-to-head in vivo comparison using the Moloney murine sarcoma virus (MSV) tumor formation model in newborn NMRI mice, PMEDAP demonstrated fivefold greater anti-retroviral efficacy than PMEA (adefovir) [1]. At a dose as low as 0.25 mg/kg/day administered intraperitoneally, PMEDAP significantly delayed tumor appearance and enhanced survival. However, PMEDAP also exhibited proportionally increased toxicity, resulting in a therapeutic index equivalent to that of PMEA, rather than superior [1].
| Evidence Dimension | Anti-MSV efficacy (relative potency) |
|---|---|
| Target Compound Data | Significant tumor suppression at 0.25 mg/kg/day (IP); fivefold more efficacious overall |
| Comparator Or Baseline | PMEA (adefovir) — reference compound |
| Quantified Difference | 5-fold greater anti-MSV efficacy |
| Conditions | Newborn NMRI mice inoculated with Moloney murine sarcoma virus (MSV); IP administration daily starting day of infection |
Why This Matters
For in vivo retroviral studies requiring potent MSV inhibition at low doses, PMEDAP offers a 5-fold potency advantage over PMEA, though researchers must account for its proportionally increased toxicity when designing dosing regimens.
- [1] Naesens L, Balzarini J, Rosenberg I, Holy A, De Clercq E. 9-(2-Phosphonylmethoxyethyl)-2,6-diaminopurine (PMEDAP): a novel agent with anti-human immunodeficiency virus activity in vitro and potent anti-Moloney murine sarcoma virus activity in vivo. Eur J Clin Microbiol Infect Dis. 1989 Dec;8(12):1043-7. View Source
